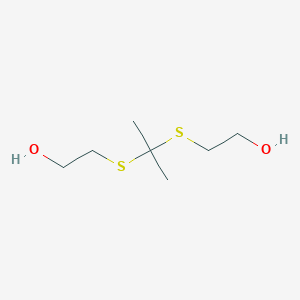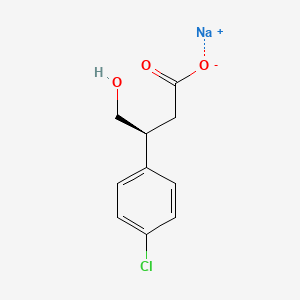
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to undergo various chemical reactions, making it a valuable substance for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the use of 4-chlorophenylacetic acid as a starting material . The synthetic route includes several steps such as chlorination, hydrolysis, and neutralization to obtain the final product. The reaction conditions often involve the use of solvents like ethanol and acetone, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structural configuration and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H10ClNaO3 |
|---|---|
Molekulargewicht |
236.63 g/mol |
IUPAC-Name |
sodium;(3S)-3-(4-chlorophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |
InChI-Schlüssel |
YNPCWJFLKBMRIL-DDWIOCJRSA-M |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](CC(=O)[O-])CO)Cl.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


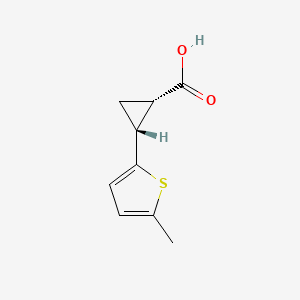
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
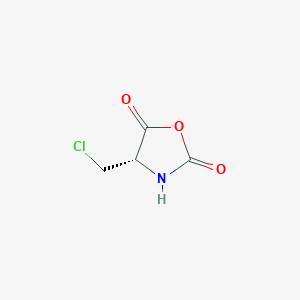
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
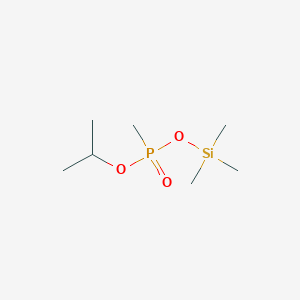
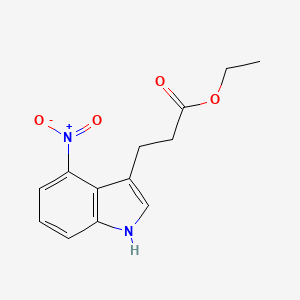
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)


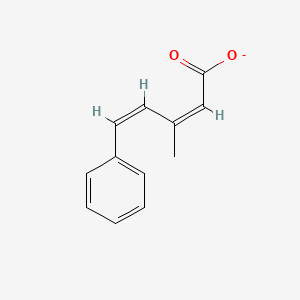
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
